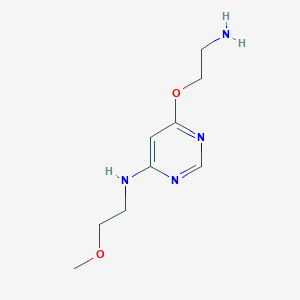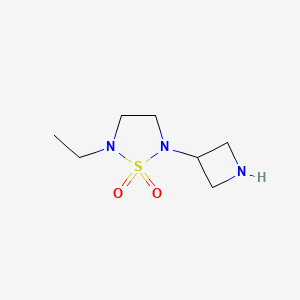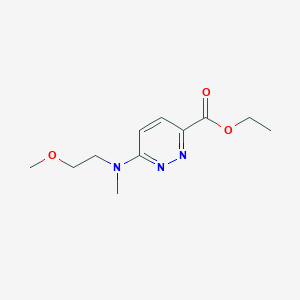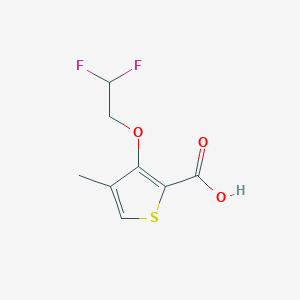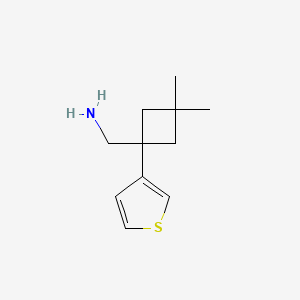![molecular formula C9H14ClF2N B1479484 10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride CAS No. 2097935-51-6](/img/structure/B1479484.png)
10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride
Overview
Description
10,10-Difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride is a chemical compound with the CAS Number: 2097935-51-6 . It has a molecular weight of 209.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 10,10-Difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride is 1S/C9H13F2N.ClH/c10-9(11)7(1-2-7)8(9)3-5-12-6-4-8;/h12H,1-6H2;1H . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 209.67 . The InChI code provides a specific textual representation of the compound’s molecular structure .Scientific Research Applications
Fluorination and Derivative Synthesis
10,10-Difluoro-7-azadispiro[2.0.5^4.1^3]decane hydrochloride is a derivative of dispiro[3.1.3.1]decan-5,10-dione. Research by Sharts et al. (1979) demonstrated the selective difluorination of dispiro[3.1.3.1]decan-5,10-dione at room temperature to produce 10,10-difluorodispiro[3.1.3.1]decan-5-one. This compound was further processed into other derivatives through reduction and reaction with excess diethylaminosulfur trifluoride (DAST), highlighting its potential as a precursor for various fluorinated organic compounds (Sharts et al., 1979).
Electron Tunneling Studies
Another study by Stein, Lewis, and Seitz (1982) explored the electron tunneling properties of compounds related to 10,10-Difluoro-7-azadispiro[2.0.5^4.1^3]decane hydrochloride. They investigated compounds like (..mu..-2,8-dithiadispirol(3.1.3.1)decane)-decaamminediruthenium, providing insights into long-range intervalence electron tunneling through fully saturated systems. This research has implications for understanding electron transfer in complex molecular systems, which is fundamental in fields like materials science and molecular electronics (Stein, Lewis, & Seitz, 1982).
Liquid Crystal Research
A study by Itoh et al. (2009) explored the use of a spiro type gem-difluorocyclopropane, similar in structure to 10,10-Difluoro-7-azadispiro[2.0.5^4.1^3]decane hydrochloride, in liquid crystal compounds. They synthesized a novel spiro type gem-difluorocyclopropane building block in optically pure form and tested its helical twisting power (HTP) in liquid crystal applications. This research indicates potential applications of such fluorinated spiro compounds in the development of advanced liquid crystal materials (Itoh et al., 2009).
Synthetic Chemistry
In synthetic chemistry, the structure and reactivity of related dispiro compounds have been extensively studied. For example, research by Baldwin and Shukla (1999) on the synthesis of Dispiro[2.1.3.2]decane, which shares a similar spirocyclic structure with 10,10-Difluoro-7-azadispiro[2.0.5^4.1^3]decane hydrochloride, provides valuable insights into the synthetic routes and chemical behavior of such compounds. These studies contribute to the broader understanding of spirocyclic compounds in synthetic organic chemistry (Baldwin & Shukla, 1999).
properties
IUPAC Name |
10,10-difluoro-7-azadispiro[2.0.54.13]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)7(1-2-7)8(9)3-5-12-6-4-8;/h12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOHQELROPQPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(F)F)CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







